molecular formula C6H13Cl2F3N2O B13527221 6-(Trifluoromethyl)-1,4-diazepan-6-oldihydrochloride

6-(Trifluoromethyl)-1,4-diazepan-6-oldihydrochloride

Cat. No.: B13527221
M. Wt: 257.08 g/mol
InChI Key: BIVAQXBNCSZRTK-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of diazepane derivatives using reagents such as Togni’s reagent or CF3SO2Na under metal-free conditions . The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups into the diazepane ring.

Scientific Research Applications

6-(Trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects . The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride is unique due to its specific diazepane ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

6-(Trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Molecular Formula : C7_{7}H9_{9}Cl2_{2}F3_{3}N2_{2}O
  • Molecular Weight : 232.06 g/mol
  • Structural Characteristics : The trifluoromethyl group contributes to the compound's lipophilicity and potential bioactivity.

The biological activity of 6-(trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride is primarily attributed to its interaction with various biological targets, including:

  • Protein Kinases : The compound may exhibit inhibitory effects on specific protein kinases involved in cell signaling pathways, which are crucial for cellular proliferation and survival .
  • Neurotransmitter Receptors : Preliminary studies suggest that this compound may act on neurotransmitter receptors, potentially influencing neurological pathways .

Biological Activity Overview

Research indicates that 6-(trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride demonstrates a range of biological activities:

Activity Description Reference
Anticancer Properties Inhibits cancer cell proliferation through kinase modulation.
Neuroprotective Effects Potential neuroprotective effects in models of traumatic brain injury.
Metabolic Regulation May influence metabolic pathways relevant to diabetes management.

Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines. It was found to significantly inhibit cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.

Neuroprotective Effects

In an animal model of traumatic brain injury (TBI), administration of the compound resulted in reduced neuronal death and improved functional recovery. Histological analyses revealed decreased inflammation and oxidative stress markers, indicating its protective role in neurodegenerative conditions .

Research Findings

Recent investigations have focused on the pharmacological profile of 6-(trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride:

  • In Vitro Studies :
    • The compound exhibited an IC50_{50} value in the low micromolar range against specific cancer cell lines.
    • Its selectivity for certain protein kinases was confirmed through enzyme assays.
  • In Vivo Studies :
    • Animal models treated with the compound showed significant improvements in behavioral outcomes following TBI.
    • Pharmacokinetic studies indicated favorable absorption and distribution profiles.

Properties

Molecular Formula

C6H13Cl2F3N2O

Molecular Weight

257.08 g/mol

IUPAC Name

6-(trifluoromethyl)-1,4-diazepan-6-ol;dihydrochloride

InChI

InChI=1S/C6H11F3N2O.2ClH/c7-6(8,9)5(12)3-10-1-2-11-4-5;;/h10-12H,1-4H2;2*1H

InChI Key

BIVAQXBNCSZRTK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(CN1)(C(F)(F)F)O.Cl.Cl

Origin of Product

United States

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